molecular formula C12H14O3 B14624559 3-Oxo-1-phenylbutyl acetate CAS No. 56894-87-2

3-Oxo-1-phenylbutyl acetate

Cat. No.: B14624559
CAS No.: 56894-87-2
M. Wt: 206.24 g/mol
InChI Key: PHFSDJNFFPVETF-UHFFFAOYSA-N
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Description

3-Oxo-1-phenylbutyl acetate is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a phenyl group attached to a butyl acetate moiety, with a ketone functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-phenylbutyl acetate typically involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds through an esterification process, where the carboxylic acid group of phenylacetic acid reacts with acetic anhydride to form the acetate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Retro-Claisen Cleavage

In bismuth(III)-catalyzed systems, intermediates like 3o2 and 3p2 undergo base-mediated retro-Claisen cleavage, followed by aromatization to yield furotropones. This involves:

  • Aldol Condensation : Formation of β-ketoester intermediates.

  • Cleavage : Retro-Claisen elimination to generate aromatic rings .

FeCl₃-Mediated Domino Reactions

In Fe(III)-catalyzed reactions, 3-oxo-1-phenylbutyl acetate participates in a domino process:

  • Hydrolysis : FeCl₃ coordinates with the amine to form barbituric acid.

  • Activation : α,β-Unsaturated ketones are activated by FeCl₃.

  • Addition : Michael addition of activated ketones to barbituric acid derivatives .

Reactivity Profile

The compound’s dual functionality (ketone and ester) enables participation in diverse reactions:

  • Michael Addition : Reacts with α,β-unsaturated ketones under chiral amine catalysis, yielding substituted products (e.g., 3f , 3g ) .

  • Aldol Condensation : Forms β-ketoester intermediates via 1,3-dicarbonyl additions .

  • Ester Hydrolysis : Susceptible to hydrolysis under basic conditions, releasing acetate and the corresponding alcohol.

Analytical Data and Characterization

  • NMR : ¹H NMR (δ 8.24–7.05 ppm) and ¹³C NMR (δ 171.9–55.4 ppm) data confirm structural integrity .

  • IR : Ketone (C=O) and ester (OAc) stretches are prominent in IR spectra.

Scientific Research Applications

3-Oxo-1-phenylbutyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenylbutyl acetate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    Phenylacetic acid: Shares the phenyl group but lacks the acetate ester.

    3-Oxo-1-phenylbutanol: Similar structure but with a hydroxyl group instead of the acetate ester.

    Benzyl acetate: Contains a benzyl group instead of the phenylbutyl moiety.

Uniqueness: 3-Oxo-1-phenylbutyl acetate is unique due to the presence of both a ketone and an acetate ester functional group, which imparts distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industry.

Properties

CAS No.

56894-87-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3-oxo-1-phenylbutyl) acetate

InChI

InChI=1S/C12H14O3/c1-9(13)8-12(15-10(2)14)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

PHFSDJNFFPVETF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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